molecular formula C25H21ClN2OS2 B382906 5-chloro-2-phenoxy-N-(4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)aniline

5-chloro-2-phenoxy-N-(4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)aniline

Cat. No.: B382906
M. Wt: 465g/mol
InChI Key: LYUHIEVIJXKFJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-2-phenoxy-N-(4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)aniline is a complex organic compound with a unique structure that includes a quinoline core, a phenoxy group, and a dithiolo ring

Preparation Methods

The synthesis of 5-chloro-2-phenoxy-N-(4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)aniline typically involves multiple stepsThe reaction conditions may include the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

5-chloro-2-phenoxy-N-(4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)aniline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of signal transduction pathways, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds include other quinoline derivatives and phenoxy-substituted anilines. Compared to these compounds, 5-chloro-2-phenoxy-N-(4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)aniline is unique due to its specific combination of functional groups and the presence of the dithiolo ring. This unique structure may confer distinct chemical and biological properties .

Properties

Molecular Formula

C25H21ClN2OS2

Molecular Weight

465g/mol

IUPAC Name

N-(5-chloro-2-phenoxyphenyl)-4,4,7-trimethyl-5H-dithiolo[3,4-c]quinolin-1-imine

InChI

InChI=1S/C25H21ClN2OS2/c1-15-9-11-18-19(13-15)28-25(2,3)23-22(18)24(31-30-23)27-20-14-16(26)10-12-21(20)29-17-7-5-4-6-8-17/h4-14,28H,1-3H3

InChI Key

LYUHIEVIJXKFJX-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)C3=C(C(N2)(C)C)SSC3=NC4=C(C=CC(=C4)Cl)OC5=CC=CC=C5

Canonical SMILES

CC1=CC2=C(C=C1)C3=C(C(N2)(C)C)SSC3=NC4=C(C=CC(=C4)Cl)OC5=CC=CC=C5

Origin of Product

United States

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